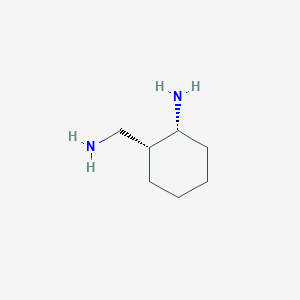

(1R,2R)-2-(aminomethyl)cyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(1R,2R)-2-(aminomethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 |

InChI Key |

ZUYYQGFCSKJGDO-RNFRBKRXSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CN)N |

Canonical SMILES |

C1CCC(C(C1)CN)N |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies

Enantioselective Methodologies for (1R,2R)-2-(aminomethyl)cyclohexan-1-amine

The creation of the specific (1R,2R) stereocenters on the cyclohexane (B81311) ring requires precise control over the reaction pathways. The following sections detail prominent strategies to achieve this.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral precursors such as imines and enamines. acs.org Transition metal complexes with chiral ligands are often employed to achieve high enantioselectivity. rsc.org Rhodium and Ruthenium-based catalysts, in particular, have shown significant efficacy in these transformations. rsc.orgresearchgate.net The hydrogenation of enamines or imines derived from substituted cyclohexanones or related precursors can provide a direct route to chiral cyclohexanamines. dicp.ac.cn For instance, rhodium-catalyzed asymmetric hydrogenation of enamines offers a pathway to synthesize chiral cyclic amines. nih.gov

Catalytic systems based on manganese, an earth-abundant metal, have also been developed for the asymmetric hydrogenation of ketones, which can be precursors to chiral amines. nih.gov Chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in Mn(I)-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. nih.gov While direct examples for the synthesis of this compound are not abundant, the principles of these hydrogenations are applicable to suitably designed precursors.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Rhodium/Chiral Bisphosphine | Imines/Enamines | Chiral Amines | High efficiency and enantioselectivity for a variety of substrates. rsc.orgnih.gov |

| Ruthenium/Chiral Diamine | Imines/Enamines | Chiral Amines | Widely used in natural product synthesis with high efficiency. researchgate.net |

Organocatalysis has emerged as a complementary strategy to metal-catalyzed reactions for the synthesis of chiral molecules. Chiral amines and chiral phosphoric acids are prominent catalysts in this field. researchgate.netbeilstein-journals.org Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be adapted to form aminomethyl cyclohexane structures. researchgate.netwikipedia.orgresearchgate.net The proline-catalyzed asymmetric Michael addition of cyclohexanone to nitroolefins, for example, can generate functionalized cyclohexanes with high diastereoselectivity and enantioselectivity. researchgate.net

Chiral phosphoric acids (CPAs) are another class of powerful organocatalysts that can promote enantioselective reactions. beilstein-journals.orgnih.gov They function as bifunctional catalysts, activating both nucleophile and electrophile through hydrogen bonding. dicp.ac.cnscispace.com CPAs have been used in asymmetric Friedel-Crafts alkylations and other reactions to construct chiral cyclic systems. researchgate.net These methods could be applied to precursors of this compound to install the required stereocenters.

Table 2: Organocatalytic Strategies for Chiral Cyclohexane Synthesis

| Organocatalyst | Reaction Type | Substrate Example | Key Outcome |

|---|---|---|---|

| L-Proline | Michael Addition | Cyclohexanone and Nitroolefins | High diastereo- and enantioselectivity. researchgate.net |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | N-aryl anilines and aurone-derived azadienes | High regio- and enantioselectivity. researchgate.net |

The stereoselective reduction of functional groups on a pre-existing cyclohexane ring is a common strategy for the synthesis of substituted cyclohexanamines. Reductive amination of cyclohexanone derivatives is a direct and widely used method for amine synthesis. wikipedia.orgresearchgate.netyoutube.comorganic-chemistry.org This reaction involves the formation of an imine intermediate from a ketone and an amine, followed by its reduction. wikipedia.org The stereochemical outcome can be controlled by the choice of reducing agent and the inherent stereochemistry of the substrate.

For the synthesis of this compound, a precursor such as a 2-cyanocyclohexanone or a 2-(nitro-methyl)cyclohexanone could be envisioned. Stereoselective reduction of the ketone and the nitrile or nitro group would lead to the desired diamine. The reduction of a 2-substituted cyclohexanone using biocatalysts like Saccharomyces cerevisiae can proceed with high enantiomeric purity, offering a green chemistry approach to chiral intermediates. nih.gov

Derivatization Pathways for Advanced Intermediates

Once this compound is synthesized, its primary amine moieties can be further functionalized to create a diverse range of derivatives for various applications, including as chiral ligands and organocatalysts.

The two primary amine groups of this compound offer multiple sites for derivatization. Standard organic transformations can be employed to modify these groups. N,N'-dialkylated derivatives of the closely related (1R,2R)-cyclohexane-1,2-diamine have been synthesized and used as organocatalysts. researchgate.net Similar alkylation strategies can be applied to the target molecule.

Acylation and sulfonylation are also common derivatization methods. The reaction with acyl chlorides or sulfonyl chlorides can introduce amide or sulfonamide functionalities, which can alter the steric and electronic properties of the molecule. researchgate.netacs.org These derivatized diamines have been used as chiral ligands in asymmetric catalysis. researchgate.net

Table 3: Common Derivatization Reactions of Diamine Moieties

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Beyond the functionalization of the amine groups, the cyclohexane backbone itself can be a point of modification to synthesize analogs. The (1R,2R)-diaminocyclohexane (DACH) scaffold is a privileged structure in asymmetric catalysis, and numerous analogs have been created. researchgate.net The synthesis of novel chiral diamines based on the cyclohexane core allows for the fine-tuning of ligand properties. researchgate.net For instance, the introduction of different substituents on the nitrogen atoms can lead to new stereogenic centers upon metal chelation. researchgate.net

Furthermore, the cyclohexane ring can be part of a larger, more complex structure, such as in the synthesis of chiral macrocycles or fused bicyclic systems. researchgate.net These modifications can lead to new ligands with unique catalytic activities. acs.org The principles used in the modification of the DACH scaffold can be directly applied to this compound to generate a new family of chiral ligands and catalysts.

Applications in Asymmetric Catalysis

Chiral Ligand Design and Coordination Complexes

The design of effective chiral ligands is paramount to the success of asymmetric catalysis. The structural and electronic properties of the ligand dictate the steric and electronic environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. (1R,2R)-2-(aminomethyl)cyclohexan-1-amine and its derivatives serve as versatile platforms for the development of novel chiral ligands.

Bifunctional Ligands Derived from this compound Analogues

Bifunctional ligands, which possess both a metal-binding site and a functional group capable of secondary interactions with the substrate, have garnered significant attention in asymmetric catalysis. These secondary interactions can play a crucial role in stabilizing the transition state and enhancing enantioselectivity. The (1R,2R)-diaminocyclohexane framework, the core of the title compound, is an ideal scaffold for creating such ligands.

Derivatives of (1R,2R)-diaminocyclohexane are readily synthesized, allowing for the introduction of various functional groups capable of hydrogen bonding, such as ureas, thioureas, and sulfonamides. For instance, monosulfonamide derivatives of (1R,2R)-diaminocyclohexane have been shown to be effective bifunctional organocatalysts. These catalysts can simultaneously activate both the electrophile and the nucleophile through hydrogen bonding, leading to high enantioselectivities in reactions like Michael additions.

The presence of both a primary and a secondary amine in analogues of this compound allows for selective functionalization. One amine can be modified to introduce a coordinating group for a metal, while the other can bear a functional moiety for substrate interaction, leading to a bifunctional catalyst. This design strategy has been successfully employed to create catalysts that exhibit enhanced reactivity and stereoselectivity.

Transition Metal Complexes for Stereoselective Transformations

The coordination of chiral ligands derived from this compound and its analogues to transition metals generates a chiral environment that can induce high stereoselectivity in a wide range of chemical transformations. The choice of the metal and the specific ligand structure are critical for optimizing the catalytic performance for a particular reaction.

Cobalt complexes bearing chiral diamine ligands have been utilized in various asymmetric carbon-carbon bond-forming reactions. While specific examples employing ligands derived directly from this compound are not extensively documented, the broader class of (1R,2R)-diaminocyclohexane-derived ligands provides significant insights. For example, chiral N,N'-dioxide-cobalt(II) complexes have been successfully used in diastereoselective and enantioselective aza-Piancatelli rearrangement/Diels-Alder reactions. nih.gov

In the context of asymmetric Michael additions, chiral cobalt complexes can act as Lewis acids to activate the electrophile, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack. The development of bifunctional cobalt catalysts incorporating chiral diamines has shown promise in enhancing both reactivity and enantioselectivity in these transformations.

| Reaction Type | Ligand Type | Substrate Example | Product Enantiomeric Excess (ee) |

| Aza-Piancatelli/Diels-Alder | Chiral N,N'-dioxide | 2-furylcarbinols | Excellent |

| Michael Addition | Chiral Diamine | Nitroolefins | Moderate to High |

This table presents representative data for cobalt-catalyzed reactions using the broader class of chiral diaminocyclohexane-derived ligands.

Ruthenium complexes featuring chiral ligands derived from (1R,2R)-diaminocyclohexane are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. N-sulfonylated diamine ligands, in particular, have been extensively studied. For instance, tridentate [NNP]-type ligands synthesized from monosulfonamides of (1R,2R)-1,2-diaminocyclohexane have been used in the ruthenium(II)-assisted asymmetric transfer hydrogenation of acetophenone, achieving high enantioselectivities. researchgate.net

The catalytic system typically involves a ruthenium precursor, the chiral ligand, and a hydrogen source, such as isopropanol (B130326) or formic acid. The N-H moiety of the sulfonated diamine ligand is believed to play a crucial role in the hydrogen transfer step, participating in a metal-ligand bifunctional mechanism. The steric and electronic properties of the sulfonyl group and other substituents on the ligand can be fine-tuned to optimize the catalyst's performance for a given substrate. researchgate.net

| Substrate | Chiral Ligand | Catalyst System | Conversion (%) | ee (%) |

| Acetophenone | N-tosyl-(1R,2R)-diaminocyclohexane derivative | [RuCl2(p-cymene)]2 | >95 | up to 99 |

| 1-Tetralone | N-mesitylsulfonyl-(1R,2R)-diaminocyclohexane | [RuCl2(p-cymene)]2 | >99 | 98 |

| 2-Acetylthiophene | N-tosyl-(1R,2R)-diaminocyclohexane derivative | [RuCl2(p-cymene)]2 | 98 | 95 |

This table showcases typical results for ruthenium-catalyzed asymmetric transfer hydrogenation using N-sulfonylated (1R,2R)-diaminocyclohexane-derived ligands.

Rhodium complexes are workhorses in the field of asymmetric hydrogenation, particularly for the reduction of functionalized olefins like dehydroamino acid derivatives and enamides. rsc.org Chiral phosphine (B1218219) ligands are most commonly employed with rhodium, and ligands incorporating the (1R,2R)-diaminocyclohexane backbone have been developed to create a rigid and well-defined chiral environment.

While direct applications of ligands from this compound in rhodium-catalyzed hydrogenation are not extensively reported, the principles of ligand design from the parent diamine are applicable. The C2-symmetric backbone helps in creating a chiral pocket that effectively differentiates the two faces of the prochiral substrate. The electronic and steric properties of the phosphine groups attached to the diamine scaffold are critical in determining the catalyst's activity and selectivity. For instance, the hydrogenation of methyl (Z)-α-acetamidocinnamate is a benchmark reaction to evaluate the efficacy of new chiral rhodium catalysts. bohrium.com

| Substrate | Ligand Type | Catalyst Precursor | Solvent | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | Chiral Bisphosphine | [Rh(COD)2]BF4 | Methanol | >99 |

| N-(1-phenylvinyl)acetamide | Chiral Phosphoramidite | [Rh(COD)2]BF4 | Toluene | up to 98 |

| Itaconic Acid Dimethyl Ester | Chiral Bisphosphine | [Rh(COD)Cl]2 | Methanol | >99 |

This table presents representative results for rhodium-catalyzed asymmetric hydrogenation using various chiral ligands, illustrating the high enantioselectivities achievable.

Platinum complexes containing chiral cyclohexane (B81311) diamine ligands have been synthesized and investigated, primarily for their potential antitumor activities. However, their application in asymmetric catalysis is also an area of interest. For example, various steroid-containing platinum(II) complexes of cis-dl- and trans-dl-2-(aminomethyl)cyclohexylamine have been synthesized and characterized. nih.gov

The synthesis of these complexes typically involves the reaction of a platinum precursor, such as K2PtCl4, with the chiral diamine ligand. The resulting complexes can have different geometries (e.g., square planar for Pt(II)) and can be further modified. While the catalytic activity of these specific platinum complexes in asymmetric transformations is not yet fully explored, related platinum complexes with other chiral diamines have shown promise in reactions such as asymmetric hydrolysis. The well-defined coordination geometry of platinum complexes, combined with the rigid chiral backbone of the diaminocyclohexane ligand, makes them attractive candidates for the development of new asymmetric catalysts.

Supramolecular Assembly and Chiral Recognition in Catalysis

The principles of supramolecular chemistry, which involve non-covalent interactions to form larger, well-organized structures, are increasingly being applied to the field of asymmetric catalysis. nih.gov In this context, this compound and its derivatives serve as valuable building blocks for the construction of chiral supramolecular catalysts. The defined stereochemistry of the cyclohexane backbone allows for the creation of specific three-dimensional cavities and environments that can recognize and bind substrates with high chirality.

The combination of supramolecular chemistry and catalysis has given rise to the field of supramolecular catalysis. nih.gov Chiral elements can be introduced in a supramolecular fashion to construct chiral systems for catalytic reactions through non-covalent or covalent bonding. This approach is noted for its design flexibility and avoidance of complex synthesis. nih.gov

One notable example involves the use of supramolecular nanocapsules assembled from cyclodextrin (B1172386) derivatives for the chiral recognition and kinetic resolution of aromatic amines in nonpolar solvents. nih.gov These nanocapsules demonstrated extremely high chiral recognition of 1-(1-naphthyl)ethylamine. nih.gov

The self-assembly of these chiral diamine units can lead to the formation of helical polymers or other complex architectures. These supramolecular structures can act as catalysts themselves or as scaffolds for catalytically active metal centers. The chirality of the diamine is transferred to the supramolecular assembly, creating a chiral environment that can influence the stereochemical outcome of a reaction. This "chiral induction" at the supramolecular level is a powerful strategy for achieving high enantioselectivity in catalytic transformations.

Organocatalytic Systems

Development of Bifunctional Organocatalysts

This compound is a key structural motif in the development of bifunctional organocatalysts. These catalysts possess two distinct functional groups that act in concert to activate both the nucleophile and the electrophile in a chemical reaction. Typically, one amine group is modified to create a Brønsted acid or a hydrogen-bond donor (like a thiourea (B124793) or squaramide), while the other amine can act as a Brønsted base. researchgate.net This dual activation strategy often leads to highly efficient and stereoselective transformations.

The rigid cyclohexane backbone of the diamine ensures that the two catalytic sites are held in a specific spatial arrangement, which is crucial for effective stereocontrol. The development of novel bifunctional organocatalysts is in high demand to effect challenging synthetic transformations. nih.gov Researchers have designed and prepared chiral bifunctional organocatalysts with spirocyclic pyrrolidine (B122466) backbones containing fluoro-alkyl and aryl sulfonamide functionalities. researchgate.net

A notable approach involves the construction of a bifunctional proline-(1R,2R)-2-aminoDMAP organocatalyst backbone. metu.edu.tr This catalyst possesses both a Lewis base site, synthesized via selective mono-N-pyridilization of trans-(1R,2R)-cyclohexane-1,2-diamine, and a Brønsted acid site, introduced by anchoring an L-proline unit. metu.edu.tr The design of such modular catalysts allows for fine-tuning of their steric and electronic properties to optimize performance in specific asymmetric reactions.

Applications in Asymmetric Aza-Michael Additions and Related Reactions

Bifunctional organocatalysts derived from this compound and its parent compound, (1R,2R)-diaminocyclohexane, have proven to be highly effective in promoting asymmetric aza-Michael additions. organic-chemistry.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound and is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.

In a typical catalytic cycle, the basic amine moiety of the catalyst deprotonates the nitrogen nucleophile, increasing its reactivity. Simultaneously, the hydrogen-bond donor moiety (e.g., thiourea) activates the α,β-unsaturated acceptor by forming hydrogen bonds with the carbonyl group, lowering its LUMO energy and making it more susceptible to nucleophilic attack. The chiral scaffold of the catalyst then directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

The catalytic activities of these organocatalysts have been tested in the asymmetric Michael addition reaction between 4-hydroxycoumarin (B602359) and various α,β-unsaturated ketones to produce optically active warfarin, an anticoagulant. metu.edu.tr Enantiomeric excess values of up to 72% have been achieved. metu.edu.tr

Below is a table summarizing the application of related catalysts in asymmetric aza-Michael additions:

| Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona-based primary amine | α,β-unsaturated ketones and 2-(1H-pyrrol-2-yl)-2-oxoacetates | Highly functionalized chiral pyrrolizines | ≈92% | nih.gov |

| Squaramide derivative | 2-nitrobenzofurans/thiophenes and 2-aminochalcones | Dihydroisoquinoline and tetrahydropyridines | Not specified | nih.gov |

| Modularly Designed Organocatalyst (MDO) | (E)-2-[2-(3-aryl-3-oxoprop-1-en-1-yl)phenyl]acetaldehydes and ethyl/benzyl (E)-2-[(4-methoxyphenyl)imino]acetates | Bridged tetrahydroisoquinoline | Not specified | nih.gov |

| Chiral Palladium Complex | α,β-unsaturated oxazolidinones and aromatic amines | β-amino oxazolidinones | 9-93% | organic-chemistry.org |

Role as Chiral Auxiliaries in Diastereoselective Reactions

Beyond its use in catalysis, this compound and its derivatives can function as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

The diamine can be covalently attached to a substrate, for instance, by forming an amide or an imine. The inherent chirality of the diamine then directs the approach of a reagent to a specific face of the molecule, leading to a diastereoselective reaction. For example, in aldol (B89426) or alkylation reactions, the chiral auxiliary can control the formation of new stereocenters with high precision.

A common strategy involves the formation of a chiral oxazolidinone from a 1,2-amino alcohol. While not directly this compound, related cyclic amino alcohols have been effectively used. For instance, (1S,2R)-2-aminocyclopentan-1-ol has been used to create a chiral auxiliary that provides excellent diastereofacial selectivity (>99%) in asymmetric alkylations and aldol reactions. nih.govresearchgate.net The rigid, fused-ring system of the resulting oxazolidinone effectively shields one face of the enolate, directing alkylation or reaction with an aldehyde to the opposite face.

The general steps for using a chiral auxiliary are:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create new stereocenters.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The effectiveness of the chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its attachment and removal.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations of Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the origins of stereoselectivity in asymmetric catalysis. researchgate.net These methods allow for the detailed examination of reaction pathways, enabling the identification of the factors that favor the formation of one enantiomer over the other. By calculating the energies of various intermediates and transition states, researchers can pinpoint the selectivity-determining step of a reaction.

In many asymmetric transformations, the high stereoselectivity observed is a result of subtle differences in the activation energies of competing diastereomeric transition states. DFT calculations can quantify these energy differences. For instance, studies on the asymmetric hydrogenation of ketones using manganese(I) complexes with ligands derived from (1R,2R)-DACH have shown that the preferential formation of one enantiomer is due to significant steric repulsion in the disfavored transition state. This steric clash arises between the substrate and the rigid chiral backbone of the DACH ligand, forcing the substrate to approach the metal center from a specific trajectory.

Table 1: Illustrative Energy Differences in Competing Transition States Note: The following data is illustrative of typical findings from DFT studies on asymmetric catalysis and may not represent a specific reaction involving (1R,2R)-2-(aminomethyl)cyclohexan-1-amine.

| Transition State | Description | Relative Free Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| TS-Major | Transition state leading to the major enantiomer | 0.0 | (S)-Product |

| TS-Minor | Transition state leading to the minor enantiomer | +2.5 | (R)-Product |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed snapshots of specific points along a reaction coordinate, conformational analysis and molecular dynamics (MD) simulations offer insight into the dynamic behavior of the catalytic system. The (1R,2R)-DACH scaffold provides a well-defined and predictable stereochemical environment due to its C₂-symmetric structure, where a twofold rotational axis passes through the center of the cyclohexane (B81311) ring.

MD simulations can model the movement of the catalyst, substrate, and solvent molecules over time, revealing the flexibility of the system and the stability of key interactions. nih.gov This is particularly important for understanding how the catalyst-substrate complex behaves prior to the chemical transformation. For instance, MD simulations can show that even in a seemingly rigid C₂-symmetric complex, the substrate may be situated remotely from the DACH ligand, adopting a non-symmetric orientation on the NMR timescale. nih.gov

These simulations are crucial for validating the static models derived from DFT and for exploring the conformational space available to the reactants. The results from MD can be used to identify the most stable pre-reaction complexes, which can then be used as starting points for more intensive quantum chemical calculations of the reaction pathway. The analysis of MD trajectories can also reveal the importance of specific noncovalent interactions, such as hydrogen bonds, in maintaining the geometry required for high stereoselectivity. nih.gov

Transition State Modeling for Asymmetric Transformations

The core of understanding asymmetric induction lies in accurately modeling the transition state (TS) of the stereodetermining step. Computational chemists employ DFT to optimize the geometries of these fleeting structures and calculate their corresponding energies.

A prominent example is the modeling of Pd-catalyzed asymmetric allylic alkylation reactions using Trost ligands, which are derived from the DACH scaffold. nih.gov Computational studies of these reactions have relied on DFT to optimize the L-Pd-η³-allyl complexes. nih.gov These models help rationalize why specific ligands, such as the (S,S)-DACH-phenyl Trost ligand, lead to high enantiomeric excess, while others are less effective. nih.gov The calculations can reveal subtle differences in steric and electronic interactions within the competing transition states that dictate the facial selectivity of the nucleophilic attack.

Similarly, in organocatalysis, transition state modeling has been used to explain the efficacy of catalysts derived from DACH. For instance, in the asymmetric vinylogous Michael addition, it has been proposed that the reaction proceeds through a di-iminium transition state. researchgate.net Computational modeling of this TS can clarify how the chiral diamine catalyst shields one face of the dienamine intermediate, directing the incoming electrophile to the opposite face and ensuring high stereoselectivity. researchgate.net

Table 2: Computed Relative Free Energies for a Model Pd-Catalyzed Asymmetric Allylic Alkylation Note: This table is based on data for a model system and illustrates the energetic landscape of such a reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| (Si/chair)-TS | Transition state leading to the major (S)-product | 11.0 |

| (Re/boat)-TS | Transition state leading to the minor (R)-product | 12.3 |

The energy difference of 1.3 kcal/mol between the two transition states in this model accounts for the high enantioselectivity often observed in these reactions.

Structure-Reactivity Relationships and Rational Design

A major goal of computational chemistry in catalysis is to establish clear structure-reactivity relationships that can guide the rational design of new and improved catalysts. By systematically modifying the structure of a DACH-derived ligand in silico and calculating the effect on the transition state energies, researchers can predict which modifications will lead to higher activity and selectivity.

For example, computational studies can explore the effect of changing the steric bulk or electronic properties of substituents on the DACH backbone or on associated aromatic rings in a salen-type ligand. DFT calculations can predict how these changes will impact the geometry of the catalyst's chiral pocket and its interaction with the substrate. This allows for the pre-screening of potential ligand candidates, prioritizing the synthesis of those most likely to succeed.

This "design-before-synthesis" approach accelerates the development of new catalysts. Insights gained from modeling the transition states of reactions like asymmetric hydrogenation or epoxidation can lead to the rational design of ligands that maximize the desired steric repulsions in the unfavorable transition state, thereby enhancing enantioselectivity. researchgate.net The modular nature of the (1R,2R)-DACH scaffold makes it an ideal platform for this type of rational design, as modifications can be readily introduced and their effects computationally evaluated.

Materials Science Applications of 1r,2r 2 Aminomethyl Cyclohexan 1 Amine Derivatives

Polymer Chemistry and Material Property Modulation

Derivatives of (1R,2R)-2-(aminomethyl)cyclohexan-1-amine, and more broadly, chiral diaminocyclohexanes, are utilized in various aspects of polymer chemistry due to their ability to act as monomers, curing agents, or initiators. The specific (1R,2R) configuration is crucial for introducing chirality into the polymer backbone, leading to materials with unique optical and mechanical properties.

Cycloaliphatic diamines are a well-established class of curing agents for epoxy resins, prized for applications that demand low color, good color stability, and high hardness. The parent compound, 1,2-diaminocyclohexane (DACH), is known to be an effective epoxy curing agent that enhances film hardness and provides high chemical and physical resistance in coatings. It offers excellent resistance to blushing (a surface defect that can occur in humid conditions), staining, and moisture uptake. The low equivalent weight and low viscosity of DACH contribute to high curing capacity and ease of application.

Derivatives like this compound, which possess multiple primary amine functionalities, are expected to exhibit similar or enhanced reactivity as curing agents. The amine groups react with the epoxide rings of the epoxy resin, leading to a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, durable solid. The rigid cycloaliphatic structure of these amines contributes to a higher glass transition temperature (Tg) in the cured epoxy, which is a measure of the material's thermal stability. For instance, a formulation containing 80% 1,2-diaminocyclohexane cured with a standard bisphenol A epoxy resin resulted in a Tg of 137.72°C.

The performance of various cycloaliphatic diamines as epoxy curing agents can be compared to understand the potential role of this compound derivatives.

Table 1: General Performance Properties of Cycloaliphatic Diamines in Epoxy Coatings Data adapted from studies on common cycloaliphatic diamines used in the coatings industry.

| Property | 1,2-Diaminocyclohexane (DACH) | Isophorone diamine (IPD) | Bis(p-aminocyclohexyl)methane (PACM) |

| Reactivity | High | Moderate | Moderate to High |

| Hardness | Very High | High | High |

| Color Stability | Good | Excellent | Good |

| Blush Resistance | Excellent | Good | Moderate |

| Chemical Resistance | Excellent | Very Good | Very Good |

The two primary amine groups in this compound make it a suitable monomer for step-growth polymerization to produce polyurethanes and polyamides.

In polyurethane synthesis , diamines act as chain extenders. They react with isocyanate prepolymers to form urea linkages within the polyurethane structure. This reaction is typically very fast. Amine-based catalysts and chain extenders are crucial components in the formation of various polyurethane products, including foams, elastomers, and coatings. The incorporation of a chiral, cyclic diamine like this compound can impart rigidity and thermal stability to the resulting polymer.

For polyamide synthesis , diamines are reacted with dicarboxylic acids or their derivatives (like diacyl chlorides) to form amide bonds. Linear polyamides derived from cyclohexane-based diamines, such as 1,3- or 1,4-cyclohexanebis(methylamine), are known for their hydrolytic and thermal stability. The use of a chiral diamine introduces a regular, repeating stereochemical unit along the polymer chain, which can influence chain packing and macroscopic properties like crystallinity and melting point. This approach allows for the synthesis of specialty polyamides with tailored properties.

While the use of amines as catalysts in polyurethane production is common, their role as initiators for polyetherol (polyol) production is also significant. Polyetherols are key components of polyurethanes. Amine-initiated polyols are produced by the reaction of an amine with alkylene oxides, such as propylene oxide or ethylene oxide. The amine's nitrogen atoms act as initiation sites for the growth of the polyether chains.

Although direct research citing this compound as an initiator for polyetherol production is not prominent, other multifunctional amines are used for this purpose. The resulting amine-initiated polyols contain tertiary nitrogen atoms within their structure, which can have an auto-catalytic effect on the subsequent polyurethane-forming reaction between the polyol and an isocyanate. This can be advantageous in formulating certain types of polyurethane systems, particularly rigid foams.

Advanced Materials with Defined Chiral Architectures

The most significant application of the (1R,2R) stereoisomer of diaminocyclohexane derivatives is in the synthesis of advanced materials where chirality dictates function. The fixed spatial orientation of the amine groups on the cyclohexane (B81311) ring makes these molecules excellent building blocks for creating complex, ordered, and chiral superstructures.

When used in polymerization, these chiral monomers can induce a helical or other specific secondary structure in the polymer chain. This has been demonstrated in the synthesis of chiral coordination polymers, where ligands derived from (1R,2R)-1,2-diaminocyclohexane are used to assemble metal ions into one-, two-, or three-dimensional chiral networks. These materials are investigated for potential applications in optics, catalysis, and separation sciences. For example, chiral coordination polymers have been shown to exhibit properties like second-harmonic generation (SHG), indicating their potential as optical materials.

Furthermore, chiral ligands derived from (1R,2R)-1,2-diaminocyclohexane are extensively used in asymmetric catalysis. When these chiral units are incorporated into a polymer backbone, they can create heterogeneous catalysts that are easily recoverable and reusable. The defined chiral pockets within these polymeric materials can enable highly selective chemical transformations. The reaction of 1,3,5-triformylphloroglucinol with (1R,2R)-1,2-diaminocyclohexane results in the formation of enantiopure keto-enamine condensation products, creating cyclophane-like molecules with distinct chiral cavities. Such well-defined chiral architectures are crucial for molecular recognition and enantioselective processes.

Analytical and Spectroscopic Characterization in Academic Research

Stereochemical Assignment through X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For (1R,2R)-2-(aminomethyl)cyclohexan-1-amine , this technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane (B81311) ring. It would unequivocally confirm the trans relationship between the amine and aminomethyl groups at the C1 and C2 positions and establish their (R,R) configuration. However, no crystallographic data for this specific compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For a 1,2-disubstituted cyclohexane like This compound , ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms.

Advanced NMR techniques, such as the analysis of coupling constants (³J values) and Nuclear Overhauser Effect (NOE) experiments, would be employed to determine the preferred conformation of the cyclohexane ring. In a trans-1,2-disubstituted cyclohexane, the two chair conformations (diaxial and diequatorial) are in equilibrium. The relative populations of these conformers can be determined by analyzing the coupling constants of the protons at C1 and C2. acs.orgnih.gov A larger coupling constant would suggest a diaxial relationship between the coupled protons, indicating a diequatorial orientation of the substituents. Conversely, smaller coupling constants would suggest an axial-equatorial or equatorial-equatorial relationship, pointing towards a diaxial conformation of the substituents. nih.gov

Despite the utility of these methods, specific ¹H and ¹³C NMR spectral data and detailed conformational analysis for This compound are not available in the reviewed scientific literature.

Chromatographic Methods for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric purity of chiral compounds. acs.orgacs.orgmdpi.com For This compound , a suitable chiral column would be selected to separate it from its enantiomer, (1S,2S)-2-(aminomethyl)cyclohexan-1-amine.

The choice of the chiral stationary phase and the mobile phase is critical for achieving separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of chiral amines. mdpi.com The separation would allow for the quantification of each enantiomer, typically by UV or mass spectrometric detection, and thus the determination of the enantiomeric excess (ee).

Alternatively, the amine could be derivatized with a chiral derivatizing agent to form diastereomers, which could then be separated on a standard achiral HPLC column. libretexts.org While these are standard approaches, no specific HPLC method for the enantiomeric purity assessment of This compound has been published.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Scalability Challenges

Future research is directed towards several innovative approaches:

Asymmetric Biocatalysis : The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), is a powerful and green methodology for synthesizing chiral amines. researchgate.net Exploring enzymatic routes for the direct, highly enantioselective synthesis of (1R,2R)-2-(aminomethyl)cyclohexan-1-amine from prochiral precursors could significantly streamline production.

Catalytic Asymmetric Ring-Opening : The catalytic aminolysis of meso-aziridines is an efficient strategy for obtaining chiral 1,2-diamines. researchgate.net Further development of catalysts, including chiral Lewis acids or Brønsted acids, for the ring-opening of novel aziridine substrates could provide a direct and modular route to the target diamine and its analogues. ua.es

Advanced Chemical Reductions : Reductive amination of prochiral carbonyl compounds is a frequently employed transformation for constructing chiral amines. researchgate.net Innovations in this area, particularly using more sustainable reducing agents and highly selective catalysts, are crucial for industrial-scale synthesis.

A primary challenge is scalability. Lab-scale syntheses, such as the four-step process involving nucleophilic aromatic substitution, selective alkylation, reduction, and derivatization, need to be optimized for large-scale production. mdpi.comresearchgate.net Overcoming issues related to costly reagents, purification of intermediates, and maintaining high stereochemical integrity on a larger scale is essential for the broader industrial application of this diamine.

Expansion of Catalytic Applications to New Reactions

Derivatives of (1R,2R)-diaminocyclohexane have proven to be versatile ligands and organocatalysts for a variety of asymmetric reactions. researchgate.net They are key components in bifunctional catalysts that can activate both nucleophilic and electrophilic reactants simultaneously through noncovalent interactions like hydrogen bonding. researchgate.net

Current applications have demonstrated success in several key transformations.

| Reaction Type | Role of Diamine Derivative | Typical Results | Reference |

|---|---|---|---|

| Asymmetric Aldol (B89426) Reaction | Organocatalyst | Good yields (up to 78%) and high enantioselectivity (up to 94% ee). | researchgate.net |

| Asymmetric Michael Addition | Organocatalyst | Highly diastereo- and enantioselective. | researchgate.net |

| Copper-Catalyzed N-Arylation & S-Arylation | Chiral Ligand | Effective for forming C-N and C-S bonds. | researchgate.net |

| Enantioselective Allylation of Aldehydes | Precursor for bisimidazole N-oxide catalysts | Good yields and enantioselectivity up to 80% ee. | researchgate.net |

The future of catalysis with this compound lies in expanding its scope to more complex and challenging transformations.

C-H Amination : Designing novel rhodium or ruthenium complexes with this diamine as a ligand could enable highly selective intra- and intermolecular C-H amination reactions. researchgate.net This would provide a direct route to synthesize complex diamine derivatives from simple hydrocarbon feedstocks. researchgate.net

Domino and Cascade Reactions : The development of catalysts based on this scaffold for domino reactions, such as the Michael/epimerization/aldol/1,2-addition sequence, could allow for the rapid construction of complex, polycyclic molecules with multiple stereocenters in a single step. nih.gov

Photocatalysis : Incorporating the diamine structure into photosensitive catalysts could open new avenues in light-driven organic transformations, leveraging its chiral environment to control the stereochemical outcome of photochemical reactions.

Integration with Flow Chemistry and Sustainable Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, process control, and scalability. mdpi.com The integration of the synthesis of this compound and its catalytic applications into flow chemistry represents a major area for future research.

An integrated, multi-step continuous flow synthesis of related intermediates, such as 2-(1-cyclohexenyl)ethylamine, has already been developed, demonstrating the feasibility of this approach. rsc.org Such a system, starting from simple precursors like cyclohexanone, can achieve high throughput with minimal intermediate purification. rsc.org

Key research avenues include:

Development of Heterogenized Catalysts : Immobilizing catalysts derived from this compound onto solid supports is crucial for their use in packed-bed flow reactors. This facilitates catalyst separation and recycling, enhancing the sustainability and cost-effectiveness of the process.

In-line Purification and Analysis : Integrating in-line separation and analytical techniques within a flow system can provide real-time process monitoring and control, ensuring high purity of the final product without the need for traditional batch purification steps. mdpi.com

Development of Advanced Functional Materials

The rigid, chiral structure of this compound makes it an excellent building block for the construction of advanced functional materials with tailored properties.

Chiral Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials constructed from metal clusters and organic ligands. mdpi.com By using this compound or its derivatives as the chiral organic linker, it is possible to create MOFs with chiral pores. These materials have significant potential in applications such as:

Enantioselective separations (chiral chromatography).

Asymmetric catalysis, where the MOF structure acts as a heterogenized, recyclable catalyst. researchgate.net

Chiral sensing and recognition.

Photoresponsive Materials : Incorporating this diamine into frameworks with photochromic linkers, such as diarylethenes or spiropyrans, could lead to the development of smart materials whose chiral properties can be modulated by light. mdpi.com

Advanced Polymers : The diamine can be used as a monomer in polymerization reactions to create chiral polymers. These materials could find applications in chiral membranes for separations, as stationary phases in chromatography, or as scaffolds in tissue engineering.

| Material Type | Potential Application | Key Feature |

|---|---|---|

| Chiral Metal-Organic Frameworks (MOFs) | Enantioselective separation and catalysis | Uniform, chiral microporous structure. |

| Chiral Polymers | Membranes, chromatographic stationary phases | Macromolecular chirality and processability. |

| Photoresponsive Materials | Light-controlled chiral switches, sensors | Reversible modulation of properties with light. |

The continued exploration of this compound and its derivatives promises to yield significant advancements across synthesis, catalysis, and materials science, driving innovation in both academic research and industrial applications.

Q & A

Q. What are the most reliable synthetic routes for (1R,2R)-2-(aminomethyl)cyclohexan-1-amine, and how can enantiomeric purity be ensured?

The synthesis typically involves stereoselective reduction or catalytic hydrogenation of precursor imines or ketones. For example:

- Nucleophilic substitution of halogenated cyclohexane derivatives with ammonia or amine precursors under basic conditions, followed by hydrogenation to introduce the aminomethyl group .

- Chiral resolution via diastereomeric salt formation using tartaric acid derivatives to isolate the (1R,2R) enantiomer .

Key Methodological Considerations : - Use chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to enhance enantiomeric excess (ee) .

- Monitor purity via HPLC with chiral stationary phases (CSPs) to quantify ee (>98% required for pharmacological studies) .

Q. How is the stereochemistry of this compound confirmed experimentally?

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., salts with dibenzoyl-L-tartaric acid) to confirm absolute configuration .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in cyclohexane rings to distinguish axial vs. equatorial substituents .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral validation .

Q. What analytical techniques are critical for characterizing impurities in this compound?

- LC-MS/MS : Detect trace impurities (e.g., diastereomers or oxidation byproducts) at ppm levels .

- GC-FID : Quantify residual solvents (e.g., THF, ethyl acetate) from synthesis .

- Elemental analysis : Verify stoichiometry of C, H, N to confirm molecular formula integrity .

Advanced Research Questions

Q. How do steric and electronic effects of the aminomethyl group influence reactivity in catalytic applications?

The aminomethyl group acts as a directing group in transition-metal catalysis. For example:

- In asymmetric hydrogenation , the cyclohexane ring’s rigidity and amine’s basicity enhance substrate binding to metal centers (e.g., Pd or Rh), improving enantioselectivity .

- Steric effects : The axial aminomethyl group in (1R,2R)-configured compounds creates a chiral environment that biases reaction pathways, as shown in kinetic studies of Heck couplings .

Data Contradiction Note : Some studies report lower catalytic activity compared to N-methyl analogues due to increased steric bulk—this requires optimization of ligand-metal ratios .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from:

- Solvent-dependent conformational changes : DMSO alters the compound’s ring puckering, affecting binding to targets like monoamine oxidases .

- Protonation state : The amine’s pK (~9.5) means it exists as a cation at physiological pH, influencing receptor interactions. Adjust buffer pH during assays to match in vivo conditions .

Validation Approach : - Repeat assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Perform molecular dynamics simulations to model binding poses under varying conditions .

Q. How can computational methods predict the compound’s metabolic stability in drug development?

- In silico ADMET models : Use software like Schrödinger’s QikProp to predict hepatic clearance and CYP450 inhibition risks. The compound’s logP (~1.2) suggests moderate blood-brain barrier penetration .

- Metabolite identification : Simulate Phase I oxidation pathways (e.g., CYP3A4-mediated N-dealkylation) using docking tools like AutoDock Vina .

Tables of Key Data

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 78 | 95% | |

| Chiral Resolution | 65 | >99% | |

| Nucleophilic Substitution | 52 | 85% |

Q. Table 2: Analytical Techniques for Impurity Detection

| Technique | Detection Limit | Target Impurities |

|---|---|---|

| LC-MS/MS | 0.1 ppm | Diastereomers, oxidation products |

| GC-FID | 10 ppm | Residual solvents |

| NMR (¹³C) | 1 mol% | Structural isomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.